molecular formula C18H15NO4 B14089212 N-(4-methylphenyl)-2-[(4-oxo-4H-chromen-7-yl)oxy]acetamide

N-(4-methylphenyl)-2-[(4-oxo-4H-chromen-7-yl)oxy]acetamide

Katalognummer: B14089212
Molekulargewicht: 309.3 g/mol
InChI-Schlüssel: HUMYWTIFYBYZAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-methylphenyl)-2-[(4-oxo-4H-chromen-7-yl)oxy]acetamide is a synthetic organic compound that belongs to the class of acetamides. It features a chromenone moiety linked to an acetamide group through an ether linkage. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-2-[(4-oxo-4H-chromen-7-yl)oxy]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methylphenylamine and 4-oxo-4H-chromen-7-ol.

    Formation of Intermediate: The 4-oxo-4H-chromen-7-ol is first converted to its corresponding chloro derivative using thionyl chloride.

    Nucleophilic Substitution: The chloro derivative is then reacted with 4-methylphenylamine in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-methylphenyl)-2-[(4-oxo-4H-chromen-7-yl)oxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromenone moiety to chromanol derivatives.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Bases like sodium hydride or potassium carbonate can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Chromanol derivatives.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-(4-methylphenyl)-2-[(4-oxo-4H-chromen-7-yl)oxy]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Wirkmechanismus

The mechanism of action of N-(4-methylphenyl)-2-[(4-oxo-4H-chromen-7-yl)oxy]acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in various biological pathways.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(4-methylphenyl)-2-[(4-oxo-4H-chromen-7-yl)oxy]acetamide: shares structural similarities with other chromenone derivatives and acetamides.

    Chromenone Derivatives: Compounds like 4-hydroxycoumarin and 7-hydroxy-4-methylcoumarin.

    Acetamides: Compounds such as N-phenylacetamide and N-(4-methoxyphenyl)acetamide.

Uniqueness

    Structural Features: The unique combination of a chromenone moiety and an acetamide group linked through an ether bond.

    Biological Activity: Potential for unique biological activities due to its specific structure.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Eigenschaften

Molekularformel

C18H15NO4

Molekulargewicht

309.3 g/mol

IUPAC-Name

N-(4-methylphenyl)-2-(4-oxochromen-7-yl)oxyacetamide

InChI

InChI=1S/C18H15NO4/c1-12-2-4-13(5-3-12)19-18(21)11-23-14-6-7-15-16(20)8-9-22-17(15)10-14/h2-10H,11H2,1H3,(H,19,21)

InChI-Schlüssel

HUMYWTIFYBYZAD-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)NC(=O)COC2=CC3=C(C=C2)C(=O)C=CO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.